N-[2-(dimethylamino)ethyl]-4-[amino]benzamide serves as a key intermediate in the synthesis of Osimertinib (AZD9291). [] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is currently being investigated for its potential use in treating various cancers. [, , ]
The synthesis of N-[2-(dimethylamino)ethyl]-4-[amino]benzamide is achieved through a multistep process. One efficient method reported involves eight steps starting from oxoacetic acid monohydrate. [] A more recent and optimized method uses the commercially available 4-fluoro-2-methoxy-5-nitroaniline as the starting material. [] This three-step synthesis involves acylation, nucleophilic substitution, and reduction reactions, resulting in an impressive total yield of 81%. []
The primary application of N-[2-(dimethylamino)ethyl]-4-[amino]benzamide is its role as a key intermediate in synthesizing Osimertinib. [] Osimertinib, in turn, exhibits potent and selective inhibition against the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase, making it a promising candidate for anticancer therapies. [, ] Specifically, Osimertinib targets EGFR mutations, including those resistant to first- and second-generation EGFR inhibitors. [, ]
It is crucial to note that future research should prioritize the safety and efficacy of any new compounds derived from N-[2-(dimethylamino)ethyl]-4-[amino]benzamide through rigorous preclinical testing before considering clinical applications.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 73094-39-0
CAS No.: 36678-05-4
CAS No.: